(2-Methylpyrimidin-5-yl)-acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “(2-Methylpyrimidin-5-yl)-acetonitrile”, often involves oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of “(2-Methylpyrimidin-5-yl)-acetonitrile” can be represented by the SMILES stringCC1=NC=C(B(O)O)C=N1
. Chemical Reactions Analysis
Pyrimidine derivatives, such as “(2-Methylpyrimidin-5-yl)-acetonitrile”, are often involved in Suzuki–Miyaura (SM) cross-coupling reactions . These reactions are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .Scientific Research Applications
Complex Formation Studies
- Conductometric Study of Complex Formations : This study investigated the complexation reactions between various metal ions and substituted pyrimidines in acetonitrile. It focused on determining the formation constants of these complexes and their thermodynamic parameters (Rahimi‐Nasrabadi et al., 2009).
Synthesis and Chemical Reactions
- Synthesis of Pyrimido[4,5-e][1,3,4] Thiadiazines : A novel synthesis approach for potential lipoxygenase inhibitors using substituted pyrimidines in acetonitrile was developed (Doulah et al., 2011).
- Lanthanide Podates with Predetermined Properties : This research explored the reaction of a compound containing pyrimidinyl units with metal ions in acetonitrile, leading to the formation of heterodinuclear non-covalent podates (Piguet et al., 1997).
Photochemistry
- Photochemistry of Methylpyrimidin-4-ones : This study examined the irradiation of dialkyl methylpyrimidin-4-ones in acetonitrile and acetic acid solutions, leading to various photoproducts and thermal rearrangements (Takahashi et al., 1988).
Safety And Hazards
properties
IUPAC Name |
2-(2-methylpyrimidin-5-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-9-4-7(2-3-8)5-10-6/h4-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLIGPMLEFXSPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpyrimidin-5-yl)acetonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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